molecular formula C10H11F3N4S B2418600 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea CAS No. 318258-27-4

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea

Cat. No.: B2418600
CAS No.: 318258-27-4
M. Wt: 276.28
InChI Key: UHCBCGORKNVKAQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is a chemical compound with the molecular formula C10H11F3N4S It is known for its unique structure, which includes a trifluoromethyl group and a tetrahydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea typically involves the reaction of 4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. This ensures the efficient and cost-effective production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the tetrahydroquinazoline ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-ol
  • 4-Trifluoromethyl-5,6,7,8-tetrahydroquinazoline
  • 5,6,7,8-Tetrahydroquinazolin-2-ylthiourea

Uniqueness

1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea is unique due to the presence of both the trifluoromethyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCBCGORKNVKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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